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SAR156497: A Selective Aurora Kinase Inhibitor

SAR156497 is identified as a novel, exquisitely selective inhibitor that targets Aurora A, B, and C kinases. It

was discovered from a series of tricyclic molecules and has demonstrated efficacy in both in vitro and in

vivo models [1].

The table below summarizes its key characteristics:

Feature Description

Chemical Series Novel tricyclic molecules [1]

Primary Target Pan-Aurora kinase inhibitor (AURKA, AURKB, AURKC) [1]

Key Characteristic Exquisitely selective for Aurora kinases [1]

Reported Efficacy In vitro and in vivo efficacy [1]

Development Status Preclinical (as of the 2015 publication) [1]
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While specific data on SAR156497 modifications is not available, the following general approaches are

widely used in oncology drug development to optimize compounds like kinase inhibitors.

Structural Binding Insights: The selectivity of SAR156497 is partly explained by its unique mode of

binding to the target Aurora kinases [1]. Further optimization would involve using techniques like X-

ray crystallography to obtain detailed structural data of the inhibitor bound to its kinase target,

guiding rational design to improve affinity and selectivity.

Computational Screening and Multi-Target Profiling: Computational methods can identify new

scaffolds and optimize existing ones. The workflow below illustrates a structure-based approach for

identifying and validating kinase inhibitors.
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This process involves screening large compound libraries against kinase structures, followed by molecular

dynamics simulations to assess complex stability, and finally in vitro validation in cancerous cell lines [2]

[3]. Given the robustness of cancer signaling networks, developing multi-target agents is a key strategy to

improve efficacy and overcome resistance [2].

Exploring New Modalities: Beyond traditional small molecules, consider novel therapeutic

modalities. For Aurora kinases, PROTACs (Proteolysis-Targeting Chimeras) have been developed,
such as SK2188, which selectively degrades Aurora A kinase (AURKA) rather than just inhibiting its

activity [4].

Frequently Asked Questions

Why can't I find detailed modification protocols for SAR156497? Specific structural data and detailed

synthetic pathways for lead compounds are often considered proprietary intellectual property by

pharmaceutical companies and are typically not disclosed in published articles. The primary literature, such

as the 2015 paper, usually reports high-level findings (e.g., "a novel series of tricyclic molecules" and

"exquisitely selective" properties) without providing the full chemical blueprint [1].

What are the key pathways for validating an Aurora kinase inhibitor? Aurora kinase A (AURKA) is

involved in critical oncogenic pathways. The diagram below outlines its role and the effects of its inhibition.
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Validating a modified SAR156497 compound should demonstrate its effectiveness in disrupting these

processes [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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